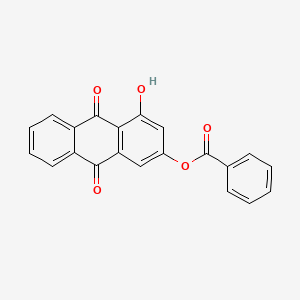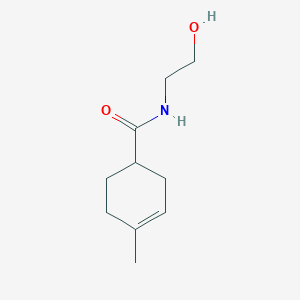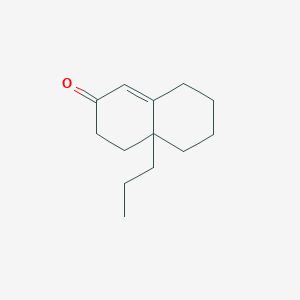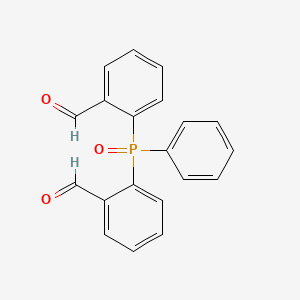
2,2'-(Phenylphosphoryl)dibenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Phenylphosphoryl)dibenzaldehyde is an organic compound characterized by the presence of a phosphoryl group attached to two benzaldehyde moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Phenylphosphoryl)dibenzaldehyde typically involves the reaction of benzaldehyde with a phosphorylating agent under controlled conditions. One common method is the condensation reaction between benzaldehyde and a phosphoryl chloride derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 2,2’-(Phenylphosphoryl)dibenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-(Phenylphosphoryl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of 2,2’-(Phenylphosphoryl)dibenzoic acid.
Reduction: Formation of 2,2’-(Phenylphosphoryl)dibenzyl alcohol.
Substitution: Formation of nitro or bromo derivatives of 2,2’-(Phenylphosphoryl)dibenzaldehyde.
Wissenschaftliche Forschungsanwendungen
2,2’-(Phenylphosphoryl)dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2’-(Phenylphosphoryl)dibenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. The phosphoryl group can also participate in coordination chemistry, forming complexes with metal ions and influencing their reactivity. These interactions contribute to the compound’s biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: A simpler aldehyde with a single benzene ring and an aldehyde group.
Dibenzalacetone: A compound with two benzaldehyde moieties connected by an acetone linker.
2,2’-(Ethyleneoxy)dibenzaldehyde: A compound with an ethyleneoxy linker between two benzaldehyde groups.
Comparison: 2,2’-(Phenylphosphoryl)dibenzaldehyde is unique due to the presence of the phosphoryl group, which imparts distinct chemical and physical properties compared to similar compounds. The phosphoryl group enhances the compound’s reactivity and potential for forming coordination complexes, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
65654-65-1 |
|---|---|
Molekularformel |
C20H15O3P |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
2-[(2-formylphenyl)-phenylphosphoryl]benzaldehyde |
InChI |
InChI=1S/C20H15O3P/c21-14-16-8-4-6-12-19(16)24(23,18-10-2-1-3-11-18)20-13-7-5-9-17(20)15-22/h1-15H |
InChI-Schlüssel |
OUYGQBPDYWCDGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2C=O)C3=CC=CC=C3C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
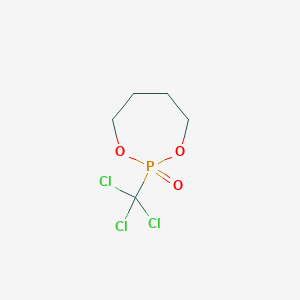
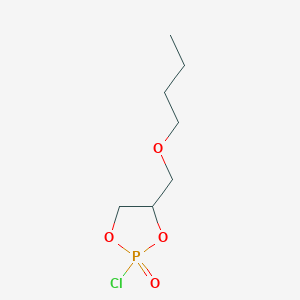

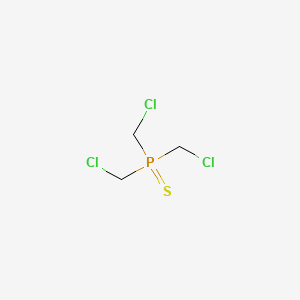
![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)
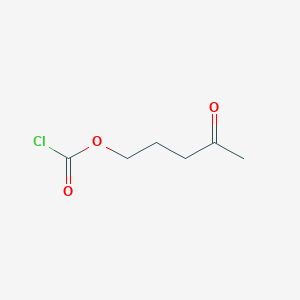


![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)
![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)
